N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide is a synthetic organic compound with the molecular formula C16H15NO4 It is characterized by the presence of a furan ring, a carboxamide group, and a methoxyphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Preparation of 2-methoxyphenol: This can be synthesized from phenol through methylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 2-methoxyphenoxybut-2-yne: This involves the reaction of 2-methoxyphenol with 4-bromo-1-butyne in the presence of a base like potassium carbonate.
Synthesis of furan-3-carboxylic acid: This can be prepared from furan through carboxylation using carbon dioxide under high pressure and temperature.
Coupling Reaction: The final step involves coupling 2-methoxyphenoxybut-2-yne with furan-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-hydroxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(4-(2-ethoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)furan-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-14-6-2-3-7-15(14)21-10-5-4-9-17-16(18)13-8-11-20-12-13/h2-3,6-8,11-12H,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCREWLXJBSGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.